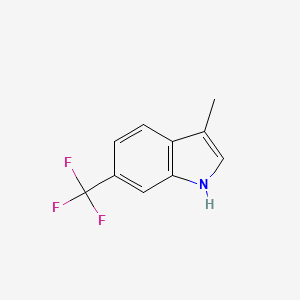

3-methyl-6-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

3-methyl-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZTWXURGRBKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654062 | |

| Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-59-1 | |

| Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-6-(trifluoromethyl)-1H-indole (CAS No: 884494-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-(trifluoromethyl)-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established privileged structure, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and many approved pharmaceuticals.[1] The strategic introduction of a methyl group at the 3-position and a trifluoromethyl group at the 6-position of the indole ring imparts unique physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable substituent in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-methyl-6-(trifluoromethyl)-1H-indole, serving as a valuable resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of 3-methyl-6-(trifluoromethyl)-1H-indole.

| Property | Value | Source |

| CAS Number | 884494-59-1 | [4] |

| Molecular Formula | C₁₀H₈F₃N | [5] |

| Molecular Weight | 199.17 g/mol | [5] |

| Appearance | Not explicitly available; likely a solid at room temperature based on related compounds. | |

| Melting Point | Not explicitly available. For comparison, the unmethylated parent compound, 6-(trifluoromethyl)-1H-indole, has a melting point of 99-107 °C.[5] | |

| Boiling Point | Not explicitly available. | |

| Solubility | Expected to have good solubility in common organic solvents. | [5] |

Synthesis of 3-Methyl-6-(trifluoromethyl)-1H-indole

The most established and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[6] For the synthesis of 3-methyl-6-(trifluoromethyl)-1H-indole, the logical precursors are (4-(trifluoromethyl)phenyl)hydrazine and propanal or acetone.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The reaction proceeds through the formation of a hydrazone intermediate from (4-(trifluoromethyl)phenyl)hydrazine and propanal, followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia to yield the final indole product.

Caption: Proposed Fischer indole synthesis of 3-methyl-6-(trifluoromethyl)-1H-indole.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride

-

Propanal

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[6][7]

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add propanal (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid) portion-wise while stirring. The amount of catalyst will need to be optimized.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-methyl-6-(trifluoromethyl)-1H-indole.

Causality Behind Experimental Choices:

-

Acid Catalyst: An acid catalyst is crucial for the[8][8]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.[6] Polyphosphoric acid is often used as it can also serve as a solvent and a dehydrating agent.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine and hydrazone intermediates, potentially improving the yield and purity of the final product.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials, byproducts, or isomers that may have formed.

Spectroscopic Data (Predicted)

While specific experimental spectra for 3-methyl-6-(trifluoromethyl)-1H-indole were not found, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group at the 3-position (around δ 2.3 ppm), signals for the aromatic protons on the indole ring, and a broad singlet for the N-H proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon, signals for the aromatic carbons, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.17 m/z). Fragmentation patterns would likely involve the loss of the methyl group and potentially the trifluoromethyl group.

Applications in Drug Discovery and Development

The unique combination of the indole nucleus, a methyl group, and a trifluoromethyl group makes 3-methyl-6-(trifluoromethyl)-1H-indole a highly attractive scaffold for the development of new therapeutic agents.

Rationale for Pharmacological Interest:

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[9] This is a critical property for drugs targeting the central nervous system.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[9]

-

Modulation of Biological Activity: The trifluoromethyl group can alter the electronic properties of the indole ring, influencing its interactions with biological targets. This can lead to enhanced potency and selectivity.[3]

Potential Therapeutic Areas:

Derivatives of trifluoromethyl-substituted indoles are being investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The indole scaffold is present in many anticancer drugs, and the introduction of a trifluoromethyl group can enhance their efficacy.

-

Antiviral and Antimicrobial Agents: Fluorinated compounds often exhibit potent antimicrobial and antiviral activities.

-

Central Nervous System (CNS) Disorders: Due to their enhanced lipophilicity, these compounds are promising candidates for the treatment of various CNS disorders.

Conclusion

3-Methyl-6-(trifluoromethyl)-1H-indole is a valuable building block for the synthesis of novel drug candidates. Its synthesis can be achieved through the well-established Fischer indole synthesis, although optimization of the reaction conditions is necessary. The presence of the trifluoromethyl group is expected to confer advantageous physicochemical and pharmacological properties, making this compound and its derivatives promising scaffolds for future drug discovery efforts. Further research is warranted to fully elucidate the biological activities of this compound and to explore its potential in various therapeutic areas.

References

-

Chem-Impex. 6-(Trifluoromethyl)indole. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

-

Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Erisman, E. P., & Augustine, L. M. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(2), 19-25. [Link]

-

PubChem. 3-(Trifluoromethyl)-1H-indole. [Link]

-

Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1234. [Link]

-

Jampilek, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6836. [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

-

Sravanthi, G., & Manju, S. L. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4885. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

NIST. Indole, 3-methyl-. [Link]

-

Receptor Chem. Innovation in Life Science Research. [Link]

-

PubChem. 6-(Trifluoromethyl)-3H-indole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 13152885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13544-43-9|6-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

mass spectrometry of 3-methyl-6-(trifluoromethyl)-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry of 3-methyl-6-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-methyl-6-(trifluoromethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance metabolic stability and lipophilicity, making compounds of this class valuable for drug development.[1] Understanding its mass spectral characteristics is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document outlines the fundamental principles, predictable fragmentation pathways under electron and electrospray ionization, detailed experimental protocols, and data interpretation strategies, serving as an essential resource for analysts in the field.

Molecular Characteristics

A foundational understanding of the analyte's properties is critical before method development. 3-methyl-6-(trifluoromethyl)-1H-indole is a substituted indole, a core structure found in many biologically active compounds.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃N | - |

| Average Molecular Weight | 199.17 g/mol | Calculated |

| Monoisotopic Mass | 199.06088 Da | Calculated |

| Structure | ||

|

The presence of the electron-withdrawing trifluoromethyl group and the relatively stable indole nucleus dictates the molecule's ionization behavior and subsequent fragmentation cascade.

Ionization Techniques: Rationale and Selection

The choice of ionization technique is the most crucial parameter in mass spectrometry, directly influencing the type of information obtained. For 3-methyl-6-(trifluoromethyl)-1H-indole, two primary techniques are recommended, each serving a distinct analytical purpose.

Electron Ionization (EI)

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Expertise & Experience: EI is the gold standard for structural elucidation of novel or unknown compounds. The resulting fragmentation pattern serves as a unique "molecular fingerprint," which can be used for library matching and confirmation of identity.[3] For a molecule like 3-methyl-6-(trifluoromethyl)-1H-indole, EI is indispensable for confirming the positions of the methyl and trifluoromethyl substituents through the analysis of characteristic neutral losses.

-

Trustworthiness: The high reproducibility of EI spectra across different instruments makes it a self-validating system. An experimental spectrum that matches the predicted fragmentation pathways, as detailed in Section 3.0, provides a high degree of confidence in the structural assignment. EI is most commonly coupled with Gas Chromatography (GC-MS).[4]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution, typically by applying a high voltage to a capillary.[5] It imparts minimal excess energy, resulting in a spectrum dominated by the intact molecular ion, often in its protonated form [M+H]⁺.

-

Expertise & Experience: ESI is the preferred method for quantitative analysis, particularly when coupled with Liquid Chromatography (LC-MS). The predominance of the [M+H]⁺ ion at m/z 200.0687 allows for excellent sensitivity and selectivity in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes. This is critical in drug metabolism studies or impurity profiling where trace-level detection is required.

-

Trustworthiness: While ESI spectra lack the rich structural information of EI, their strength lies in providing an accurate molecular weight. High-resolution mass spectrometry (HRMS) analysis of the [M+H]⁺ ion can confirm the elemental composition to within a few parts-per-million (ppm), a self-validating step that virtually eliminates false positives.[4]

Predicted Fragmentation Pathways and Mechanisms

The fragmentation of 3-methyl-6-(trifluoromethyl)-1H-indole is governed by the stability of the indole ring and the nature of its substituents. The following pathways are predicted based on established principles of mass spectrometry for indole derivatives.[3][6]

Electron Ionization (EI) Fragmentation

Upon electron ionization, the molecule forms a molecular ion (M⁺•) at m/z 199 . This radical cation is the precursor for all subsequent fragment ions.

-

Loss of a Hydrogen Radical (•H): A common initial fragmentation for aromatic systems is the loss of a hydrogen radical to form a stable, even-electron [M-H]⁺ ion at m/z 198 . This is often the most abundant ion in the molecular ion cluster.

-

α-Cleavage of the C3-Methyl Group: The bond between the indole ring and the C3-methyl group can cleave, resulting in the loss of a methyl radical (•CH₃). This pathway leads to a stable ion at m/z 184 .

-

Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the C6-CF₃ bond results in the loss of a trifluoromethyl radical. This is a significant fragmentation pathway that produces an ion at m/z 130 , corresponding to the 3-methyl-1H-indole cation. This fragment is highly diagnostic for the presence of the CF₃ group on the benzene portion of the indole.

-

Indole Ring Fragmentation (Loss of HCN): A hallmark of indole fragmentation is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[6] This can occur from various precursors:

-

From the [M-H]⁺ ion (m/z 198) → m/z 171

-

From the [M-•CF₃]⁺ ion (m/z 130) → m/z 103

-

The following diagram illustrates these primary fragmentation routes.

Caption: Predicted EI fragmentation pathway for 3-methyl-6-(trifluoromethyl)-1H-indole.

Key Fragment Ions Summary (EI)

| m/z (Nominal) | m/z (Exact) | Proposed Formula | Neutral Loss | Mechanistic Rationale |

| 199 | 199.0609 | [C₁₀H₈F₃N]⁺• | - | Molecular Ion (M⁺•) |

| 198 | 198.0531 | [C₁₀H₇F₃N]⁺ | •H | Loss of a hydrogen radical |

| 184 | 184.0452 | [C₉H₅F₃N]⁺ | •CH₃ | α-cleavage of the C3-methyl group |

| 180 | 180.0510 | [C₁₀H₈F₂N]⁺ | •F | Loss of a fluorine radical from the CF₃ group |

| 130 | 130.0657 | [C₉H₈N]⁺ | •CF₃ | Loss of the trifluoromethyl radical |

| 103 | 103.0578 | [C₈H₇]⁺ | •CF₃, HCN | Subsequent loss of HCN from the m/z 130 ion |

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 3-methyl-6-(trifluoromethyl)-1H-indole. Instrument parameters should be optimized to meet specific sensitivity and resolution requirements.

Protocol 1: GC-MS for Structural Confirmation (EI)

This protocol is designed for qualitative analysis and structural confirmation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 3-methyl-6-(trifluoromethyl)-1H-indole.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or methanol).

-

Vortex until fully dissolved.

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

-

-

GC-MS Workflow Diagram:

Caption: Standard workflow for GC-MS analysis of 3-methyl-6-(trifluoromethyl)-1H-indole.

-

Recommended GC-MS Parameters:

| Parameter | Setting | Rationale |

| GC System | Agilent 7890A or equivalent | Widely used, robust platform.[4] |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Vol. | 1 µL (Splitless mode) | Maximizes analyte transfer to the column for sensitivity. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |

| MS System | Agilent 5975C or equivalent | Reliable quadrupole mass analyzer.[4] |

| Ionization Mode | Electron Ionization (EI) | For generating a characteristic fragmentation pattern.[2] |

| Electron Energy | 70 eV | Standard energy for reproducible spectra and library comparison.[6] |

| Source Temp. | 230 °C | Optimal temperature to maintain ion formation and prevent contamination. |

| Mass Range | m/z 50 - 300 | Covers the molecular ion and all expected fragments. |

Protocol 2: LC-MS/MS for Quantification (ESI)

This protocol is tailored for sensitive and selective quantification in complex samples like plasma or reaction mixtures.

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL in methanol.

-

Create a calibration curve by spiking the stock solution into the relevant matrix (e.g., blank plasma, mobile phase) to achieve concentrations from 1 ng/mL to 1000 ng/mL.

-

For plasma samples, perform a protein precipitation step (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge) and inject the supernatant.

-

-

Recommended LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining moderately polar to nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | A typical gradient for screening and elution of the target analyte. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| MS System | Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo) | Required for MS/MS (MRM) experiments. |

| Ionization Mode | Electrospray (ESI), Positive | Generates the protonated molecule [M+H]⁺.[7] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimized for stable spray and maximum ion signal.[8] |

| Source Temp. | 150 °C | - |

| Desolvation Gas | Nitrogen, 350 °C, flow rate instrument-dependent | Aids in solvent evaporation and ion desolvation.[5] |

| MRM Transition | Q1: m/z 200.1 → Q3: m/z 130.1 | Precursor ion ([M+H]⁺) to the most stable product ion (loss of •CF₃ and subsequent rearrangement). This provides high specificity. |

| Collision Energy | Optimize experimentally (typically 15-30 eV) | The energy required to induce the selected fragmentation. |

Data Interpretation and Validation

-

Identity Confirmation (GC-MS): A confident identification requires the experimental spectrum to contain the expected molecular ion (m/z 199) and at least three key fragment ions from the predicted pathway (e.g., m/z 198, 184, 130). The relative abundances of these ions should be consistent across analyses.

-

Purity Assessment: The total ion chromatogram (TIC) from a GC-MS run can be used to assess sample purity. The peak area of 3-methyl-6-(trifluoromethyl)-1H-indole relative to the total area of all integrated peaks provides a semi-quantitative measure of purity.

-

Quantitative Accuracy (LC-MS): A calibration curve with a correlation coefficient (r²) > 0.99 is required for accurate quantification. Quality control (QC) samples at low, medium, and high concentrations should be run alongside unknown samples to validate the accuracy and precision of the assay.

-

High-Resolution Confirmation: For ultimate trustworthiness, the exact mass of the molecular ion should be measured. For the [M+H]⁺ ion, the theoretical mass is 200.0687 Da. An experimental mass measurement within 5 ppm of this value provides unequivocal confirmation of the elemental formula C₁₀H₉F₃N.

Conclusion

The mass spectrometric analysis of 3-methyl-6-(trifluoromethyl)-1H-indole is a multifaceted task that can be effectively addressed through the strategic application of EI and ESI techniques. GC-MS with electron ionization provides rich structural detail through predictable fragmentation, serving as a definitive tool for identity confirmation. Conversely, LC-MS/MS with electrospray ionization offers the sensitivity and selectivity required for robust quantification in complex biological or chemical matrices. The protocols and mechanistic insights provided in this guide equip researchers with the necessary framework to confidently analyze this important fluorinated indole derivative, ensuring data integrity and advancing research and development objectives.

References

- Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.

- PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information.

- PubChem. 6-methoxy-3-phenyl-2-(trifluoromethyl)-1H-indole. National Center for Biotechnology Information.

- U.S. Department of Justice, Drug Enforcement Administration. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal.

- Xie, J-J., Wang, Z-Q., & Jiang, G-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances.

- Dan, L., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry.

- MDPI. (2015). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Catalysts.

- Gaber, A. , et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.

- Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate.

- Liu, X-R., & Zhou, Y-L. (2014). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole. National Institutes of Health.

- ACS Publications. (2017). Radical Trifluoromethylative Dearomatization of Indoles and Furans with CO2. ACS Catalysis.

- National Center for Biotechnology Information. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PubMed Central.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank.

- BLDpharm. 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid.

- ChemicalBook. 6-(trifluoroMethyl)-1H-indole-3-carboxylic acid.

- Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.

- ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Sigma-Aldrich. 6-(Trifluoromethyl)-1H-indole.

- PubChem. 3-(Trifluoromethyl)-1H-indole. National Center for Biotechnology Information.

- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.

- Liu, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

Sources

- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 2. rroij.com [rroij.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dea.gov [dea.gov]

- 5. preprints.org [preprints.org]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 3-Methyl-6-(trifluoromethyl)-1H-indole Under Acidic Conditions: A Technical Guide

Part 1: Executive Summary & Chemical Logic

The stability of 3-methyl-6-(trifluoromethyl)-1H-indole in acidic media is governed by a competitive interplay between the electron-donating methyl group at C3 and the strong electron-withdrawing trifluoromethyl (CF

While 3-methylindole (skatole) is notoriously unstable in acid—rapidly forming dimers and trimers via electrophilic attack—the introduction of the 6-CF

Key Stability Drivers

| Feature | Electronic Effect | Impact on Acid Stability |

| 3-Methyl Group | Weak Electron Donor (+I) | Destabilizing: Increases electron density at C3, facilitating protonation (the trigger for polymerization). |

| 6-CF | Strong Electron Withdrawing (-I, -M) | Stabilizing: Decreases overall ring electron density, reducing the nucleophilicity of C2/C3 and retarding electrophilic dimerization. |

| Indole NH | H-Bond Donor | Neutral/Stabilizing: Under acidic conditions, the lone pair is less available for resonance if the ring is strongly deactivated. |

Part 2: Mechanistic Analysis of Degradation

To understand the stability profile, we must analyze the failure modes. The primary degradation pathway for alkyl indoles in acid is electrophilic dimerization .

The Degradation Pathway

-

Protonation: The reaction initiates with the protonation of the C3 carbon. Although C3 is already substituted, indoles preferentially protonate here to disrupt aromaticity less than N-protonation would, forming a reactive indoleninium cation .

-

Electrophilic Attack: This cation acts as an electrophile. In electron-rich indoles (like skatole), a second unprotonated indole molecule attacks this cation.

-

Dimerization: The resulting bond formation leads to dimers (and eventually oligomers).

The 6-CF

Visualization: Acid-Catalyzed Dimerization Mechanism

The following diagram illustrates the pathway and where the CF

Caption: The 6-CF3 group reduces electron density, slowing both C3-protonation and the subsequent nucleophilic attack required for dimerization.

Part 3: Experimental Validation Protocols

Trust but verify. As a scientist, you should not rely solely on theoretical stability. The following protocol is a self-validating system to quantify the stability of your specific lot under your specific conditions.

Protocol: Acid Stress Testing (Forced Degradation)

Objective: Determine the half-life (

Reagents:

-

Compound: 3-methyl-6-(trifluoromethyl)-1H-indole (purity >98%).

-

Solvent: Acetonitrile (ACN) or Methanol (HPLC grade).

-

Acid: 1.0 M Hydrochloric Acid (aqueous).

-

Neutralizer: 1.0 M Sodium Hydroxide.

Workflow:

-

Stock Preparation: Dissolve 10 mg of indole in 10 mL ACN (1 mg/mL).

-

Stress Condition: Mix 1 mL Stock + 1 mL 1.0 M HCl. (Final conc: 0.5 mg/mL, 0.5 M HCl).

-

Control Condition: Mix 1 mL Stock + 1 mL Water.

-

Incubation: Incubate both vials at 40°C (accelerated) or 25°C (ambient).

-

Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h.

-

Quenching: Immediately neutralize aliquots with 100 µL 1.0 M NaOH (or dilute 1:10 in mobile phase if using LC-MS) to stop the reaction.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Data Interpretation:

-

Stable: >95% recovery after 24h.

-

Labile: <80% recovery or appearance of new peaks at RRT (Relative Retention Time) ~1.5-2.0 (dimers are more lipophilic).

Visualization: Stability Assay Workflow

Caption: Step-by-step workflow for validating acid stability using a controlled stress test with parallel controls.

Part 4: Practical Handling & Storage

Based on the chemical properties, follow these guidelines to ensure integrity during storage and synthesis.

| Parameter | Recommendation | Rationale |

| Storage Solvent | DMSO or Anhydrous Ethanol | Avoid acetone or aldehydes; trace acid + ketones can trigger Fischer-like side reactions. |

| Workup pH | Neutral to Mildly Acidic (pH 4-7) | While stable in 1M HCl for short periods, prolonged exposure to pH < 1 should be avoided during extraction. |

| Temperature | < 40°C during acid exposure | Heat accelerates the protonation rate exponentially. |

| Solid State | Desiccated, 4°C | Protect from moisture; while hydrolysis is rare, surface acidity on silica gel can induce degradation over months. |

Synthesis Context (Fischer Indole)

It is worth noting that this compound is often synthesized via the Fischer Indole Synthesis , which itself requires acidic conditions (e.g., acetic acid, ZnCl

References

-

Sajjadifar, S., et al. (2010).[3] New 3H-Indole Synthesis by Fischer's Method.[3][4] Part I. Molecules, 15, 2491-2498.[3] [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

PubChem. 3-(Trifluoromethyl)-1H-indole Compound Summary. [Link][5]

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]

- 5. 3-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 13152885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of 3-methyl-6-(trifluoromethyl)-1H-indole using Optimized Silica Gel Column Chromatography

Abstract & Introduction

3-methyl-6-(trifluoromethyl)-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, synthetic routes to such substituted indoles often yield crude products containing unreacted starting materials, regioisomers, and other side-products, necessitating a robust purification strategy.[2]

This application note provides a detailed, field-proven protocol for the purification of 3-methyl-6-(trifluoromethyl)-1H-indole by normal-phase flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, the importance of systematic method development using Thin Layer Chromatography (TLC), and a step-by-step guide to achieve >98% purity. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for isolating this and structurally similar indole derivatives.

Foundational Principles: Causality in Chromatographic Separation

The success of this purification hinges on the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][4] The separation is governed by the differential partitioning of the sample components between the two phases.

-

The Stationary Phase (Silica Gel, SiO₂): The surface of silica gel is rich in polar silanol groups (Si-OH).[4] Molecules with polar functional groups, such as the N-H group of the indole, can interact strongly with the silica surface via hydrogen bonding.

-

The Analyte (3-methyl-6-(trifluoromethyl)-1H-indole): This molecule possesses moderate polarity. The indole ring system, particularly the N-H proton, is a hydrogen bond donor, leading to its interaction with the silica gel.[5] The non-polar methyl and trifluoromethyl groups, along with the benzene ring, reduce its overall polarity compared to unsubstituted indole.[6] This balance of polar and non-polar characteristics is key to achieving successful separation from both more polar and less polar impurities.

-

The Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of a hydrocarbon (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate), is used.[7][8] The eluent competes with the analyte for the active sites on the silica gel. By carefully tuning the polarity of the mobile phase, we can control the rate at which each component travels through the column, thereby achieving separation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃N | N/A (Derived from structure) |

| Molecular Weight | 199.17 g/mol | N/A (Calculated) |

| CAS Number | 884494-59-1 | BLD Pharm[9] |

| Appearance | Expected to be a solid | N/A (General knowledge of similar compounds) |

| Predicted Polarity | Moderately polar, lipophilic | Supported by indole structure[6] & CF₃ group |

Table 1: Key physicochemical properties of 3-methyl-6-(trifluoromethyl)-1H-indole.

Protocol Part I: Method Development via Thin Layer Chromatography (TLC)

Before committing a crude sample to a preparative column, it is imperative to develop and validate the separation conditions on a small scale using TLC. This is the cornerstone of a self-validating system; if a clean separation is not observed on the TLC plate, it will not be successful on the column.

Materials & Reagents

-

Silica gel 60 F₂₅₄ TLC plates

-

TLC development chamber

-

UV lamp (254 nm)

-

Capillary spotting tubes

-

Crude 3-methyl-6-(trifluoromethyl)-1H-indole sample

-

Reference standard of pure product (if available)

-

Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

-

Staining solution (e.g., potassium permanganate)

TLC Protocol: Step-by-Step

-

Sample Preparation: Dissolve a small amount (1-2 mg) of the crude material in a minimal volume (~0.1 mL) of a solvent that fully dissolves it, such as dichloromethane or ethyl acetate. The goal is a concentration that provides sharp, well-defined spots without overloading.[10]

-

Spotting: Using a capillary tube, carefully spot the dissolved crude sample onto the baseline of a TLC plate (approx. 1 cm from the bottom). Keep the spot diameter as small as possible (<2 mm) for optimal resolution.[10]

-

Chamber Equilibration: Prepare the mobile phase. A good starting point for indole derivatives is a 9:1 mixture of Hexanes:EtOAc. Pour the solvent into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper against the chamber wall, wet it with the solvent, and seal the chamber for at least 15-20 minutes to allow the atmosphere to become saturated with solvent vapors.[10] This ensures a uniform solvent front and reproducible results.

-

Development: Place the spotted TLC plate into the equilibrated chamber and seal it. Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated components under a UV lamp at 254 nm. Circle the visible spots. If necessary, further visualization can be achieved by dipping the plate in a potassium permanganate stain, which reacts with compounds that can be oxidized.

-

Analysis & Optimization: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The ideal Rf for the target compound for column chromatography is between 0.25 and 0.40 . Adjust the mobile phase polarity to achieve this.

-

If the Rf is too high (>0.4), the compound is moving too fast. Decrease the mobile phase polarity (e.g., change from 9:1 to 19:1 Hexanes:EtOAc).

-

If the Rf is too low (<0.25), the compound is sticking too strongly to the silica. Increase the mobile phase polarity (e.g., change from 9:1 to 4:1 Hexanes:EtOAc).

-

| Solvent System (Hexanes:EtOAc) | Target Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |

| 19:1 (v/v) | 0.15 | 0.25 | 0.05 | Insufficient elution of the target compound. |

| 9:1 (v/v) | 0.35 | 0.55 | 0.10 | Optimal. Good separation (ΔRf ≥ 0.2) between the target and major impurities.[11] |

| 4:1 (v/v) | 0.60 | 0.75 | 0.30 | Poor separation between the target and the less polar impurity. |

Table 2: Example of TLC solvent system screening results. The 9:1 Hexanes:EtOAc system is identified as optimal.

Protocol Part II: Preparative Flash Column Chromatography

This protocol is based on the principles of flash chromatography, which uses positive pressure to accelerate solvent flow, enabling rapid and high-resolution separations.[11]

Workflow Overview

Caption: Workflow for the purification of 3-methyl-6-(trifluoromethyl)-1H-indole.

Materials & Equipment

-

Glass chromatography column with stopcock

-

Silica gel for flash chromatography (e.g., 230-400 mesh)

-

Sand (purified)

-

Crude 3-methyl-6-(trifluoromethyl)-1H-indole

-

Optimal mobile phase (e.g., 9:1 Hexanes:EtOAc)

-

Air or nitrogen source with pressure regulator

-

Fraction collection tubes or flasks

-

Rotary evaporator

Column Preparation & Sample Loading: Step-by-Step

-

Column Selection: Choose a column diameter based on the amount of crude material. A common rule of thumb is a silica-to-sample mass ratio of 50:1 to 100:1 for effective separation.

-

Packing the Column:

-

Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

-

Prepare a slurry of silica gel in the mobile phase.[11]

-

With the stopcock closed, pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and ensure even packing.

-

Open the stopcock and allow some solvent to drain, settling the silica bed. Apply gentle air pressure to pack the column firmly. Do not let the top of the silica bed run dry.

-

Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.

-

-

Sample Loading (Dry Loading - Recommended):

-

Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel or Celite (approx. 2-3 times the mass of the crude sample) to this solution.

-

Remove the solvent completely via rotary evaporation to obtain a free-flowing powder of the crude sample adsorbed onto the silica/Celite.[11]

-

Carefully add this powder as a uniform layer on top of the sand in the packed column. This technique prevents band broadening and improves resolution compared to liquid loading.

-

Elution and Fraction Collection: Step-by-Step

-

Elution: Carefully fill the column with the mobile phase.

-

Pressurization: Apply gentle, steady pressure (2-5 psi) to the top of the column to achieve a steady flow rate (a drop rate of several drops per second is typical).

-

Fraction Collection: Begin collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL, depending on column size).

-

Monitoring: Monitor the elution process by spotting fractions onto a TLC plate. It is common to spot every other or every third fraction. Develop the TLC plate to identify which fractions contain the desired product.

-

Pooling and Isolation:

-

Based on the TLC analysis, combine the fractions that contain only the pure product.

-

Combine the fractions that contain a mixture of the product and impurities separately; these may be re-purified if necessary.

-

Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified 3-methyl-6-(trifluoromethyl)-1H-indole.

-

Troubleshooting

| Issue | Probable Cause | Solution |

| Poor Separation / Overlapping Bands | Incorrect mobile phase polarity; Column overloaded; Poor packing (channeling). | Re-optimize the mobile phase with TLC for better spot separation (ΔRf > 0.2). Use a larger column or less sample. Repack the column carefully. |

| Streaking of Compound on Column/TLC | Sample is not fully soluble in the mobile phase; Compound is acidic/basic. | Use a stronger solvent for dry loading. For acidic/basic compounds, consider adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase.[12] |

| Cracked Silica Bed | Column ran dry; Drastic change in solvent polarity during a gradient elution. | Always maintain a level of solvent above the silica bed. If running a gradient, change the solvent composition gradually. |

| No Compound Eluting | Mobile phase is not polar enough; Compound decomposed on silica. | Increase the polarity of the mobile phase. Check the stability of the compound on a small amount of silica before committing the entire batch. |

Conclusion

This application note details a systematic and reproducible methodology for the purification of 3-methyl-6-(trifluoromethyl)-1H-indole. By prioritizing meticulous method development with TLC, employing proper column packing and sample loading techniques, and carefully monitoring fraction collection, researchers can consistently achieve high purity of the target compound. This protocol is not only effective for the title compound but also serves as a foundational template for the purification of other substituted indole analogues, thereby accelerating drug discovery and development workflows.

References

-

Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]

-

Modern Strategies in Organofluorine Chemistry. Thieme Chemistry. [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

-

3-(Trifluoromethyl)-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

-

TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. AKJournals. [Link]

-

Synthesis of 3‐(trifluoromethyl)indoles. ResearchGate. [Link]

-

Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. ACS Publications. [Link]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

-

2.3D: Separation Theory. Chemistry LibreTexts. [Link]

-

Enantioseparation and Racemization of 3-Fluorooxindoles. National Institutes of Health (NIH). [Link]

-

Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]

-

Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

Indole. Wikipedia. [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

-

Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed, National Center for Biotechnology Information. [Link]

-

indole, 120-72-9. The Good Scents Company. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Resources on 3+ component chromatography solvent systems? Reddit. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 3. aga-analytical.com.pl [aga-analytical.com.pl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 13152885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. Chromatography [chem.rochester.edu]

- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 9. 13544-43-9|6-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 10. organomation.com [organomation.com]

- 11. orgsyn.org [orgsyn.org]

- 12. labcluster.com [labcluster.com]

derivatization of 3-methyl-6-(trifluoromethyl)-1H-indole for SAR studies

Application Note: Strategic Functionalization of 3-Methyl-6-(Trifluoromethyl)-1H-Indole for SAR Profiling

Executive Summary & Scaffold Analysis

The 3-methyl-6-(trifluoromethyl)-1H-indole scaffold represents a high-value pharmacophore in medicinal chemistry. Its utility is derived from two critical structural features:

-

C6-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that modulates the pKa of the pyrrolic nitrogen, enhances lipophilicity, and blocks the C6 metabolic "soft spot" (a common site for cytochrome P450 hydroxylation). -

C3-Methyl: Blocks the highly reactive C3 position, preventing non-specific covalent binding in vivo while providing a vector for "magic methyl" effects—conformational restriction that can boost potency by orders of magnitude.

This guide details three orthogonal derivatization protocols designed to rapidly expand Structure-Activity Relationships (SAR) around this core.

Chemical Strategy & Reactivity Profile

Before initiating synthesis, researchers must account for the electronic perturbation caused by the 6-

-

Acidity: The

group lowers the pKa of the N1-H (approx. pKa 15-16 in DMSO vs. 17 for unsubstituted indole). This facilitates deprotonation but requires careful base selection to prevent side reactions. -

Nucleophilicity: The indole ring is electron-deficient.[1] Standard electrophilic aromatic substitutions (SEAr) at C2 will be sluggish compared to electron-rich indoles. Transition-metal catalyzed C-H activation is the preferred route for C2 functionalization.

Visualizing the Derivatization Vectors

Figure 1: Strategic vectors for diversifying the 3-methyl-6-(trifluoromethyl)-1H-indole core. Each vector addresses a specific SAR question (electronic, steric, or pharmacokinetic).

Detailed Protocols

Module A: N1-Arylation via Chan-Lam Coupling

Purpose: To introduce aromatic diversity at N1 without using highly reactive alkyl halides, facilitating pi-stacking interactions in the binding pocket.

Scientific Rationale: Traditional Buchwald-Hartwig aminations can be challenging with electron-deficient indoles due to catalyst poisoning. The Chan-Lam coupling (Cu-catalyzed oxidative coupling) is superior here because it operates under mild conditions (air atmosphere) and tolerates the acidic N-H well [1].

Protocol:

-

Reagents:

-

Substrate: 3-methyl-6-(trifluoromethyl)-1H-indole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (2.0 equiv)

-

Catalyst:

(0.1 – 0.2 equiv) -

Ligand: 2,2'-Bipyridine (0.2 equiv) - Critical for stabilizing Cu species.

-

Base:

(2.0 equiv) -

Solvent: Dichloroethane (DCE) or Methanol (MeOH).

-

-

Procedure:

-

Charge a reaction vial with indole, boronic acid,

, bipyridine, and base. -

Add solvent (0.2 M concentration).

-

Crucial Step: The reaction requires oxygen. Do not purge with argon. Attach a balloon filled with dry air or

. -

Stir vigorously at 70°C for 12–16 hours.

-

Workup: Filter through a Celite pad to remove copper salts. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Validation:

-

Monitor disappearance of N-H stretch (~3400

) in IR. -

NMR shift: The

Module B: C2-H Direct Arylation

Purpose: To extend the scaffold linearly. C2-arylation is preferred over C3 because C3 is blocked, and this method avoids pre-halogenation (atom economy).

Scientific Rationale:

The electron-withdrawing

Mechanism Visualization:

Figure 2: Palladium-catalyzed C2-H activation cycle.[2] The electron-deficient nature of the 6-CF3 indole facilitates the CMD step.

Protocol:

-

Reagents:

-

Substrate: N-protected Indole (e.g., N-Methyl or N-Boc is recommended to prevent N-arylation competition).

-

Coupling Partner: Aryl Iodide (1.5 equiv).

-

Catalyst:

(10 mol%). -

Oxidant:

(2.0 equiv) - Acts as halide scavenger and re-oxidant. -

Additive: PivOH (30 mol%) - Promotes the CMD mechanism.

-

Solvent: Toluene, 110°C.

-

-

Procedure:

-

Combine all solids in a sealed tube (exclude moisture).

-

Add dry Toluene.

-

Heat to 110°C for 24 hours.

-

Safety Note: Silver salts can precipitate explosive acetylides if alkynes are present (not applicable here, but general lab safety).

-

Workup: Filter through Celite. The product is often highly fluorescent.

-

Module C: C3-Methyl Functionalization (Benzylic Oxidation)

Purpose: To convert the inert methyl group into a reactive handle (aldehyde or alcohol) for further elaboration.

Protocol:

-

Reagents: NBS (N-Bromosuccinimide, 1.05 equiv), AIBN (catalytic),

or Benzotrifluoride (green alternative). -

Procedure:

-

Reflux the protected indole with NBS/AIBN.

-

Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.

-

The resulting 3-(bromomethyl)indole is unstable and should be immediately reacted with a nucleophile (e.g., morpholine, sodium alkoxide) to generate the final SAR analog.

-

SAR Data Interpretation

The following table illustrates hypothetical shifts in physicochemical properties expected when derivatizing this specific scaffold.

| Derivative Type | Modification (Example) | Predicted | Predicted tPSA ( | SAR Insight |

| Parent | 3-Me-6- | Reference | Reference | Baseline potency. |

| N1-Alkyl | N-Methyl | +0.4 | -13 (Loss of H-bond donor) | Improves permeability; tests H-bond necessity. |

| N1-Aryl | N-Phenyl | +1.8 | -13 | Increases lipophilicity significantly; explores hydrophobic pocket. |

| C2-Aryl | 2-(4-Fluoro-Ph) | +1.5 | +0 | Extends reach into deep pockets; rigidifies conformation. |

| C3-Polar | 3-( | -0.8 | +20 | "Solubility handle"; lowers LogP to improve metabolic stability. |

References

-

Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.

-

Lebrasseur, N., et al. "Pd-Catalyzed C–H Arylation of Indoles." Journal of Organic Chemistry, vol. 74, no. 15, 2009.

-

BenchChem Technical Support. "Application Notes: Chan-Lam Coupling with Indole Boronic Acids." BenchChem Protocols, 2025.

-

Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016.

Sources

Application Note: Strategic Synthesis of 3-Methyl-6-(trifluoromethyl)-1H-indole Analogues

Executive Summary & Strategic Importance

The incorporation of trifluoromethyl (

This guide details the synthesis of 3-methyl-6-(trifluoromethyl)-1H-indole and its functional analogues. While the indole core is ubiquitous, the specific placement of the

Target Molecule Profile[1][2][3][4]

-

Core Scaffold: Indole (Benzo[b]pyrrole)

-

Key Substituents: C3-Methyl (alkyl), C6-Trifluoromethyl (EWG).

-

Primary Challenge: Regiocontrol during ring closure (avoiding the C4-isomer).

Retrosynthetic Analysis

To access the target effectively, we evaluate two primary disconnections. The choice depends on the specific analogue required (e.g., C2-unsubstituted vs. C2,C3-disubstituted).

Figure 1: Retrosynthetic logic comparing the classical Fischer approach (Pathway A) and the Palladium-catalyzed Larock approach (Pathway B).

Protocol A: Modified Fischer Indole Synthesis

Best for: Large-scale preparation of 3-methyl-2-unsubstituted analogues.

The Fischer synthesis is the most economical route but suffers from regioselectivity issues when using meta-substituted hydrazines. Cyclization of 3-(trifluoromethyl)phenylhydrazine can yield both the 4-

Materials

-

Reactant A: 3-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 equiv)

-

Reactant B: Propionaldehyde (1.1 equiv)

-

Solvent/Catalyst: Polyphosphoric Acid (PPA) or 4% H2SO4 in EtOH.

-

Workup: Ethyl Acetate, NaHCO3 (sat. aq.), Brine.

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

Dissolve 3-(trifluoromethyl)phenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

-

Add Propionaldehyde (11 mmol) dropwise at 0°C.

-

Stir for 1 hour at room temperature. Checkpoint: Monitor by TLC for disappearance of hydrazine.

-

-

Cyclization (The Critical Step):

-

Evaporate ethanol to yield the crude hydrazone oil.

-

Add Polyphosphoric Acid (PPA) (10 g per 1 g of hydrazone).

-

Expert Insight: PPA is preferred over Lewis acids (ZnCl2) for EWG-substituted indoles as it minimizes polymerization of the aldehyde and drives the difficult sigmatropic rearrangement.

-

Heat to 100–110°C for 2–3 hours. Vigorous stirring is essential due to PPA viscosity.

-

-

Quench and Workup:

-

Cool the mixture to 60°C.

-

Pour onto crushed ice/water (100 mL) with rapid stirring to decompose the PPA complex.

-

Neutralize with solid NaHCO3 or NaOH (aq) until pH ~8.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification (Isomer Separation):

-

The crude residue contains a mixture of 6-

(Major) and 4- -

Flash Chromatography: Silica gel; Gradient 5%

15% EtOAc in Hexanes. -

Validation: The 4-

isomer typically elutes before the 6-

-

Data Summary: Regioisomer Distribution

| Parameter | 6-CF3 Isomer (Target) | 4-CF3 Isomer (Byproduct) |

| Approx. Ratio | ~3 : 1 to 4 : 1 | 1 |

| 1H NMR (Ar-H) | Doublet (d) at C7, Singlet (s) at C4 | Doublet (d) at C5, Triplet (t) at C6 |

| 19F NMR | Single peak | Single peak (shifted ~2ppm) |

Protocol B: Larock Heteroannulation

Best for: Complex 2,3-disubstituted analogues or when regiochemical purity is paramount.

The Larock synthesis utilizes a Palladium(0) catalyzed coupling between an o-iodoaniline and an alkyne [2].[2][3] By starting with 2-iodo-4-(trifluoromethyl)aniline , the position of the

Materials

-

Substrate: 2-iodo-4-(trifluoromethyl)aniline (1.0 equiv).

-

Alkyne: Internal alkyne (e.g., 1-phenyl-1-propyne for 2-phenyl-3-methyl analogue).

-

Catalyst: Pd(OAc)2 (5 mol%).

-

Base: Na2CO3 or K2CO3 (2.0 equiv).

-

Additive: LiCl (1.0 equiv) – Crucial for catalytic turnover.

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology

-

Reaction Setup:

-

In a flame-dried Schlenk tube, combine the aniline (1.0 mmol), Na2CO3 (2.0 mmol), LiCl (1.0 mmol), and Pd(OAc)2 (0.05 mmol).

-

Evacuate and backfill with Argon (3 cycles).

-

-

Alkyne Addition:

-

Add DMF (5 mL) and the internal alkyne (1.2–1.5 equiv).

-

Note on Regioselectivity: For unsymmetrical alkynes (e.g., 1-phenyl-1-propyne), the larger group (Phenyl) typically ends up at the C2 position, and the smaller group (Methyl) at C3. This yields the 2-phenyl-3-methyl-6-(trifluoromethyl)indole .

-

-

Heating:

-

Heat to 100°C for 12–16 hours.

-

Monitoring: Reaction turns black as Pd(0) precipitates upon completion.

-

-

Workup:

-

Dilute with Et2O, wash with water (to remove DMF) and brine.

-

Purify via column chromatography.

-

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous structural validation.

Workflow Diagram

Figure 2: Purification and validation workflow.

NMR Diagnostic Signals (Target: 6-CF3 Isomer)

-

NH Proton: Broad singlet

8.0–9.0 ppm (Solvent dependent). -

C7-H: Doublet (or broad singlet) ~

7.6 ppm. Crucially, this proton shows a weak para-coupling to the C4-H. -

C4-H: Singlet (or narrow doublet) ~

7.7 ppm. Absence of vicinal coupling is the key differentiator from the 4- -

19F NMR: Single peak at

-60 to -63 ppm (relative to CFCl3).

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][6][7] Chemical Reviews, 63(4), 373–401. Link

-

Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

Koike, T., & Akita, M. (2016). "Recent Advances in Radical Trifluoromethylation." Organic Chemistry Frontiers, 3, 1345-1349. Link

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 3-Methyl-6-(trifluoromethyl)-1H-indole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-methyl-6-(trifluoromethyl)-1H-indole , a critical pharmacophore in the development of serotonin receptor modulators (e.g., 5-HT2C agonists). While the Fischer Indole Synthesis is the most cost-effective route for scale-up, it presents a specific challenge when using meta-substituted hydrazines: regioselectivity.

This guide provides a self-validating workflow to:

-

Execute the Fischer cyclization using 3-(trifluoromethyl)phenylhydrazine hydrochloride and propionaldehyde .

-

Control thermodynamic parameters to maximize the yield of the desired 6-trifluoromethyl isomer over the 4-trifluoromethyl impurity.

-

Implement a fractional recrystallization protocol to achieve >98% purity without chromatographic separation.

Strategic Route Selection

The Regioselectivity Challenge

The synthesis relies on the condensation of 3-(trifluoromethyl)phenylhydrazine with propionaldehyde. The subsequent [3,3]-sigmatropic rearrangement can occur at two distinct ortho positions on the aromatic ring:

-

Path A (Sterically Hindered): Attack at C2 (between the hydrazine and CF3 group) yields the 4-trifluoromethyl isomer.

-

Path B (Sterically Favored): Attack at C6 (para to the CF3 group) yields the 6-trifluoromethyl isomer (Target).

Causality: The trifluoromethyl group is electron-withdrawing (EWG). While EWGs generally deactivate the ring toward electrophilic attack, the Fischer rearrangement is driven by orbital overlap in the ene-hydrazine intermediate. Steric hindrance is the dominant differentiator here. Path B is significantly favored, typically yielding a 4:1 to 6:1 ratio of 6-isomer to 4-isomer.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point determining the isomeric outcome.

Caption: Mechanistic bifurcation in the Fischer Indole Synthesis. Path B is favored due to lower steric hindrance.

Process Safety & Thermodynamics

Critical Hazard: 3-(Trifluoromethyl)phenylhydrazine hydrochloride is toxic by inhalation, ingestion, and skin contact. It is a potential sensitizer.[1]

-

Exotherm Control: The rearrangement step is highly exothermic. In a scale-up scenario (>100g), the accumulation of the hydrazone intermediate prior to heating can lead to a thermal runaway.

-

Ammonia Evolution: The cyclization releases stoichiometric quantities of ammonia (as ammonium salts). Adequate venting is required.[2]

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| 3-(Trifluoromethyl)phenylhydrazine HCl | 1.0 | Limiting Reagent | >98% |

| Propionaldehyde | 1.1 | Carbon Source | Reagent (Freshly distilled) |

| Sulfuric Acid (H2SO4) | 4% v/v | Catalyst/Solvent | Conc. in Water/EtOH |

| Ethanol (EtOH) | Solvent | Co-solvent | Industrial Grade |

| Toluene | Solvent | Extraction/Crystallization | ACS Grade |

Step-by-Step Procedure

Step 1: Controlled Addition (Hydrazone Formation)

-

Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

-

Charge: Add Ethanol (5 vol) and 4% Aqueous H2SO4 (10 vol) to the reactor.

-

Loading: Add 3-(trifluoromethyl)phenylhydrazine HCl (1.0 equiv) . Stir until suspended/dissolved.

-

Temperature: Heat the mixture to 75°C .

-

Addition: Charge Propionaldehyde (1.1 equiv) into the addition funnel. Add dropwise over 60 minutes .

-

Note: Slow addition prevents the polymerization of the aldehyde (aldol condensation) and controls the exotherm.

-

Step 2: Cyclization

-

Reflux: After addition is complete, raise the temperature to 90°C (Reflux) .

-

Duration: Stir at reflux for 3–4 hours .

-

IPC (In-Process Control): Sample reaction mixture. Analyze by HPLC (See Section 6).

-

Target: <1% remaining hydrazine.

-

Step 3: Work-up

-

Cooling: Cool the reaction mixture to 20°C .

-

Basification: Slowly add 20% NaOH or NH4OH to adjust pH to ~9–10.

-

Caution: Exothermic neutralization.

-

-

Extraction: Add Toluene (10 vol) . Stir vigorously for 15 minutes. Phase separate.

-

Wash: Wash the organic layer with Brine (5 vol) and Water (5 vol) .

-

Concentration: Dry organic layer over Na2SO4, filter, and concentrate under vacuum to approximately 3 volumes of Toluene remaining. Do not evaporate to dryness.

Purification: Fractional Recrystallization

This step is critical to remove the 4-CF3 isomer.

-

Solvent Switch: If the crude is thick, add Heptane (3 vol) to the hot Toluene concentrate (approx 60°C).

-

Seeding: Seed with pure 6-CF3 isomer crystals (if available) at 50°C.

-

Cooling Ramp: Cool to 20°C over 2 hours, then to 0–5°C for 1 hour.

-

Filtration: Filter the off-white solids.

-

Wash: Wash the cake with cold Toluene/Heptane (1:3) .

-

Drying: Vacuum oven at 45°C.

Expected Yield: 65–75% Purity: >98% (HPLC), <0.5% 4-isomer.

Process Flow Diagram

Caption: Operational workflow from reactor charging to isolation of the purified API intermediate.

Analytical Controls (Self-Validating System)

To ensure the protocol is self-validating, the following HPLC method must be established before scale-up.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm.

Retention Time Logic:

-

Hydrazine (SM): Early eluting (polar).

-

4-CF3 Isomer: Elutes before the 6-CF3 isomer (typically) due to slightly higher polarity/lower symmetry interaction with C18.

-

6-CF3 Isomer (Product): Major peak, elutes last.

Acceptance Criteria:

-

IPC (End of Reaction): SM < 1.0%.

-

Final Release: Purity > 98.0% area; 4-isomer < 0.5%.

Troubleshooting & Optimization

-

Low Yield: Check the quality of Propionaldehyde. It oxidizes easily to propionic acid, which kills the catalyst. Distill before use.

-

High 4-Isomer Content: If recrystallization fails to remove the impurity, the Toluene/Heptane ratio is likely incorrect. Increase the amount of Toluene (solvent) slightly to keep the more soluble 4-isomer in the mother liquor.

-

Dark Coloration: Fischer reactions often turn black due to polymer byproducts. This is normal. The crystallization step effectively rejects these colored impurities.

References

-

Fischer Indole Synthesis Mechanism & Overview

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link

-

-

Regioselectivity Studies in Fischer Indole Synthesis

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. Link

-

-

Synthesis of Trifluoromethyl Indoles (Patent Reference)

-

Process for preparing 5-HT2C agonists (describes similar indole intermediates). WO2005014571. Link

-

-

Safety Data for 3-(Trifluoromethyl)

Sources

Troubleshooting & Optimization

improving yield of 3-methyl-6-(trifluoromethyl)-1H-indole synthesis

Ticket ID: IND-CF3-OPT-09 Subject: Yield Optimization for 3-methyl-6-(trifluoromethyl)-1H-indole Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Meta" Problem

The synthesis of 3-methyl-6-(trifluoromethyl)-1H-indole presents a classic conflict in heterocyclic chemistry: Regiocontrol vs. Electronic Deactivation .

-

The Electronic Issue: The trifluoromethyl (

) group is strongly electron-withdrawing. In the standard Fischer Indole Synthesis , this deactivates the aromatic ring, raising the activation energy for the critical [3,3]-sigmatropic rearrangement. -

The Regio-Issue: You likely started with 3-(trifluoromethyl)phenylhydrazine . Because the substituent is in the meta position, cyclization can occur at two sites:

-

Para-closure (relative to hydrazine N): Yields the desired 6-substituted indole.

-

Ortho-closure: Yields the undesired 4-substituted indole.

-

While the Fischer route is the most direct path to 3-methyl indoles (using propionaldehyde equivalents), "standard" protocols often yield black tar or 50:50 isomer mixtures. This guide provides a high-fidelity protocol to bias the reaction toward the 6-isomer and suppress polymerization.

Module 1: Route Selection & Strategy

Why Fischer? (And why yours might be failing)

While Palladium-catalyzed routes (Larock) are powerful, they struggle to place a methyl group specifically at C3 while leaving C2 unsubstituted without expensive silyl-blocking strategies. The Fischer synthesis remains the most atom-economical route for 3-methyl indoles, provided we control the hydrazone concentration and acid strength .

The Optimized Workflow

We replace the standard "one-pot" reflux with a Two-Stage Decoupled Protocol .

-

Stage A: Formation of the hydrazone at low temperature (neutral/mild conditions).

-

Stage B: Cyclization in a high-boiling, non-nucleophilic acid (Polyphosphoric Acid - PPA) to force the rearrangement on the deactivated ring.

Workflow Visualization

Caption: Decoupled Fischer Indole Synthesis workflow to minimize polymerization and maximize regioselectivity.

Module 2: The Protocol (Step-by-Step)

Reagents

-

Substrate: 3-(trifluoromethyl)phenylhydrazine hydrochloride.

-

Carbonyl Source: Propionaldehyde diethyl acetal .

-

Why? Free propionaldehyde polymerizes rapidly in acid. The acetal releases the aldehyde slowly in situ, keeping the concentration of free aldehyde low and preventing "tar" formation.

-

-

Solvent/Catalyst: Polyphosphoric Acid (PPA).[1]

-

Why? Sulfuric acid causes charring with electron-deficient rings. PPA acts as both solvent and Lewis/Brønsted acid, providing the thermal stability needed to overcome the

deactivation.

-

Experimental Procedure

Step 1: Hydrazone Formation (The "Soft" Step)

-

Dissolve 3-(trifluoromethyl)phenylhydrazine HCl (1.0 equiv) in Ethanol (10 mL/g).

-

Add Propionaldehyde diethyl acetal (1.1 equiv).

-

Stir at Room Temperature for 2–4 hours. Monitor by TLC.[2]

-

Critical: Evaporate the ethanol completely under reduced pressure.

-

Reason: Ethanol will react with PPA to form esters or ethers, quenching the catalyst and creating impurities. You need the neat hydrazone oil/solid.

-

Step 2: Cyclization (The "Hard" Step)

-

Pre-heat PPA (10–15 g per 1 g of hydrazone) to 80°C in a reactor with mechanical stirring (PPA is viscous).

-

Add the neat hydrazone slowly to the stirring PPA.

-

Ramp temperature to 100–110°C .

-

Note: Do not exceed 120°C. Above this, decomposition dominates. Below 90°C, the deactivated ring won't cyclize.

-

-

Stir for 2–3 hours. The mixture will turn dark brown (normal).

-

Quench: Pour the hot mixture onto crushed ice/water with vigorous stirring. The product will precipitate as a gummy solid.

Step 3: Isolation

-

Extract the aqueous slurry with Ethyl Acetate (x3).

-

Wash organic layer with

(saturated) to remove acid traces. -

Dry over

and concentrate.

Module 3: Troubleshooting & Regioselectivity

The Isomer Problem: 4-CF3 vs. 6-CF3

The cyclization of meta-substituted hydrazones is governed by steric and electronic factors.

-

Electronic Effect: The electron-withdrawing

deactivates the ortho position (C2) and para position (C4) relative to itself. -

Steric Effect: Cyclization at the position para to the

group (forming the 6-isomer) is sterically less hindered than the position ortho to the

Result: The 6-isomer is generally favored (ratios of 3:1 to 6:1 are typical), but the 4-isomer is persistent.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete cyclization due to ring deactivation. | Increase PPA temperature to 110°C. Ensure ethanol is fully removed before adding PPA. |